2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde
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Description
2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde, also known as BPSN, is a synthetic compound with the molecular formula C12H8BrNOS and a molecular weight of 294.17 . It has gained attention in recent years due to its potential implications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C=O . This indicates that the molecule consists of a nicotinaldehyde group attached to a 4-bromophenyl group via a sulfanyl linkage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.17 . The average mass is 294.167 Da and the monoisotopic mass is 292.950989 Da .Scientific Research Applications
Photodynamic Therapy Applications
- Sulfanyl Porphyrazines in Cancer Therapy : Sulfanyl porphyrazines with 4-bromobenzyl and 4-biphenylylmethyl substituents show potential as sensitizers for photodynamic therapy (PDT). They demonstrated high activity in liposomal formulations against oral squamous cell carcinoma and cervical epithelial adenocarcinoma cells (Piskorz et al., 2017).
Anticancer Properties
- Bromophenol Derivatives in Lung Cancer Treatment : A bromophenol derivative, BOS-102, shows significant anticancer activities against human lung cancer cell lines. It induces cell cycle arrest and apoptosis in A549 lung cancer cells through ROS-mediated pathways (Guo et al., 2018).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQRRCCPMMPHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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